molecular formula C8H6BrNO2 B042256 trans-3-Bromo-beta-nitrostyrene CAS No. 115665-95-7

trans-3-Bromo-beta-nitrostyrene

Cat. No. B042256
M. Wt: 228.04 g/mol
InChI Key: NWHBBZILZXZIBO-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of trans-3-Bromo-beta-nitrostyrene derivatives can be efficiently carried out using K3PO4 as a catalyst in the presence of N-bromoacetamide (NBA) as a nitrogen and bromine source. This method has been shown to produce bromoamines from beta-nitrostyrene derivatives with good to excellent yields under mild conditions, highlighting a straightforward and regiospecific protocol for aminobromination reactions (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure and electronic properties of trans-β-nitrostyrene derivatives have been analyzed through their infrared and ultraviolet spectra. These analyses correlate the stereochemical configuration of the molecules with their electronic properties, helping to distinguish between cis- and trans-isomers. Such structural insights are crucial for understanding the reactivity and stability of these compounds under various conditions (Watarai et al., 1967).

Scientific Research Applications

Biocide Use in Paper and Pulp Mills

trans-3-Bromo-beta-nitrostyrene has been identified as a wide-spectrum biocide, primarily utilized as a fungicide in paper and pulp mill operations. It combats the formation of slime, a significant issue in these industries. The substance has undergone toxicity studies, which include evaluation of hematology, clinical chemistry, and histopathology. These studies also explore its genetic toxicity and its absorption, distribution, metabolism, and excretion in animal models (Toxicity report series, 1994).

Catalytic Applications

trans-3-Bromo-beta-nitrostyrene has been used in K3PO4-catalyzed aminobromination reactions. These reactions have proven to be efficient and regiospecific, yielding bromoamines in good to excellent yields. This process demonstrates the compound's utility in facilitating specific chemical reactions (Chen et al., 2010).

Synthesis of Carbocycles

This chemical is instrumental in the one-pot synthesis of five- or six-membered carbocycles. It plays a key role in intramolecular cycloadditions, which are essential in creating various cyclic structures. These syntheses contribute to the development of new materials and compounds for further research and applications (Liu et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation (H315) and serious eye irritation (H319). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-bromo-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBBZILZXZIBO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Bromo-beta-nitrostyrene

CAS RN

115665-95-7
Record name Trans-3-bromo-β-nitrostyrene
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